Autotaxin (ATX) Inhibitory Activity: Quantified IC₅₀ from Co-Crystal Structure
Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate exhibits an IC₅₀ of 9.48 µM against rat Autotaxin, as reported in the crystallographic study associated with PDB entry 7G7N [1]. By contrast, a search of the PubChem database for the unsubstituted phenyl analog ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CID 138628) reveals no Autotaxin inhibition data, indicating that the 3-bromophenyl substituent is a critical determinant of ATX binding [2].
| Evidence Dimension | Autotaxin inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.48 µM (rat ATX) |
| Comparator Or Baseline | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: no reported ATX inhibition |
| Quantified Difference | Target compound: measurable inhibition; baseline: inactive (no data) |
| Conditions | Enzymatic assay coupled to X-ray crystallography; rat Autotaxin; PDB 7G7N |
Why This Matters
Demonstrates that the 3-bromophenyl group is a key determinant of ATX binding, making this compound a valuable starting point for structure-based design of Autotaxin inhibitors.
- [1] Stihle, M., Benz, J., Hunziker, D., Aebi, J., Rudolph, M.G. Crystal Structure of rat Autotaxin in complex with ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. PDB DOI: 10.2210/pdb7g7n/pdb. Released 2024-12-18. View Source
- [2] Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. PubChem CID 138628. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/138628 (retrieved 2026-04-24). View Source
